(S)-甲基 4-氧代氮杂环丁烷-2-羧酸酯

描述

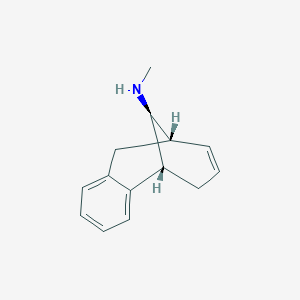

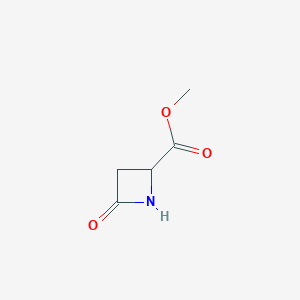

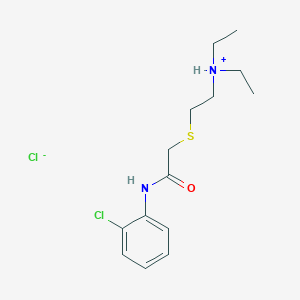

(S)-Methyl 4-oxoazetidine-2-carboxylate belongs to a class of compounds known for their utility in synthetic organic chemistry, particularly in the stereocontrolled synthesis of various biologically relevant molecules. The compound is characterized by its unique structure, which offers versatility in chemical reactions due to the presence of functional groups that can undergo a wide range of transformations.

Synthesis Analysis

The synthesis of (S)-Methyl 4-oxoazetidine-2-carboxylate and related β-lactam derivatives often involves strategies that leverage the reactivity of precursors such as 4-oxoazetidine-2-carbaldehydes. These precursors are valuable for their dual reactivity and have been utilized in diastereoselective processes to produce substances of biological interest, including amino acids, β-lactams, and complex natural products (Alcaide & Almendros, 2002).

Molecular Structure Analysis

The molecular structure of (S)-Methyl 4-oxoazetidine-2-carboxylate is crucial for its reactivity and applications in synthesis. The oxazolidine ring introduces steric and electronic effects that influence the compound's behavior in chemical reactions. Detailed structural analysis can be performed using techniques like NMR, IR, and X-ray crystallography, providing insight into the conformational preferences and reactivity patterns of these molecules.

Chemical Reactions and Properties

This compound's reactivity is highlighted by its involvement in various chemical transformations. Proline-catalyzed diastereoselective aldol reactions have been demonstrated, showcasing the utility of 4-oxoazetidine-2-carbaldehydes in constructing gamma-amino-beta-hydroxy ketones with good yields and diastereoselectivities (Alcaide, Almendros, Luna, & Torres, 2006). Additionally, strategies for the synthesis of alkyl 3-chloroazetidine-3-carboxylates through ring transformation highlight the chemical versatility of β-lactam derivatives (Žukauskaitė et al., 2014).

科学研究应用

立体控制合成:4-氧代氮杂环丁烷-2-甲醛,与 (S)-甲基 4-氧代氮杂环丁烷-2-羧酸酯密切相关,在生物重要物质的立体控制合成中很有价值。这些物质包括氨基酸、氨基糖、多环β-内酰胺、生物碱和复杂的天然产物 (Alcaide & Almendros, 2002).

药物合成:一种涉及 (S)-甲基 4-氧代氮杂环丁烷-2-羧酸酯的一锅合成方法导致制备 1,4-二取代的 2-氧代氮杂环丁烷-3-羧酸酰胺,为合成药物提供了一种有前途的方法 (Janikowska 等人,2011).

γ-内酰胺和 γ-内酯的合成:利用与 4-氧代氮杂环丁烷-2-甲醛的器官催化反应可以合成对映纯的 γ-内酰胺和 γ-内酯 (Alcaide 等人,2013).

立体选择性合成:四氯化锡促进的 4-氧代氮杂环丁烷-2-甲醛的烯丙基化实现了高非对映选择性,可用于稠合三环 β-内酰胺的立体选择性合成 (Alcaide 等人,2000).

酶抑制:与 (S)-甲基 4-氧代氮杂环丁烷-2-羧酸酯类似的 N-取代 4-氧代氮杂环丁烷-2-羧酸酯在抑制酶(如猪胰腺弹性蛋白酶和木瓜蛋白酶)方面显示出潜力,具有不同程度的可逆和不可逆抑制 (Achilles 等人,2000).

对映选择性合成:已经开发了从 (S)-甲基 4-氧代氮杂环丁烷-2-羧酸酯的衍生物对映选择性合成化合物的方法,为进一步的药物合成提供了有价值的中间体 (Herranz 等人,1988).

安全和危害

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

methyl (2S)-4-oxoazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKVYXZJTFOVKC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 4-oxoazetidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)

![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)